molecular formula C7H4BrNO4 B090857 5-Bromo-2-hydroxy-3-nitrobenzaldehyde CAS No. 16634-88-1

5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B090857
CAS No.: 16634-88-1
M. Wt: 246.01 g/mol
InChI Key: YEYPSUQQZNDKDE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde typically involves the nitration of 5-bromo-2-hydroxybenzaldehyde. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

Chemical Reactions Analysis

5-Bromo-2-hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-hydroxy-3-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde involves its ability to form Schiff bases and other derivatives that can interact with biological targets. The compound can inhibit enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes .

Comparison with Similar Compounds

5-Bromo-2-hydroxy-3-nitrobenzaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

5-bromo-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYPSUQQZNDKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347183
Record name 5-Bromo-2-hydroxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16634-88-1
Record name 5-Bromo-2-hydroxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-nitrosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Bromo-2-hydroxy-3-nitrobenzaldehyde contribute to the antibacterial activity of the synthesized complexes?

A1: this compound is not inherently antibacterial itself. It serves as a precursor for synthesizing Schiff base ligands. These ligands, when complexed with metal ions like copper(II) [1, 2] or nickel(II) [1], exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is not fully elucidated in the provided research, but it likely involves interactions between the metal complex and bacterial targets.

Q2: How does the choice of metal ion (copper vs. nickel) impact the antibacterial activity of complexes derived from this compound?

A2: Research [1] directly compared the antibacterial activity of copper(II) and nickel(II) complexes using the same series of Schiff base ligands derived from this compound. The study demonstrated that the nickel(II) complexes exhibited enhanced antibacterial activity compared to their copper(II) counterparts. This suggests that the metal ion plays a crucial role in determining the overall antibacterial efficacy of the complex.

Q3: Has the crystal structure of any complexes derived from this compound been determined?

A3: Yes, crystal structures have been determined for several complexes. Research articles detail the crystal structures of:* CuL2 and CuL3: These are copper(II) complexes where L2 and L3 are Schiff base ligands derived from this compound and different diamines [2]. * NiL3: This is a nickel(II) complex, where L3 is a Schiff base ligand synthesized from this compound and a specific diamine [1].

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